molecular formula C24H18 B1329565 1,3,5-Triphenylbenzene CAS No. 612-71-5

1,3,5-Triphenylbenzene

Cat. No. B1329565
CAS RN: 612-71-5
M. Wt: 306.4 g/mol
InChI Key: SXWIAEOZZQADEY-UHFFFAOYSA-N
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Description

1,3,5-Triphenylbenzene (TPB) is a compound that has been extensively studied due to its interesting structural and electronic properties. It serves as a core fragment in various photoluminescent polyphenylenes and has applications in light-emitting devices due to its ability to emit light in the deep blue region . The compound has also been explored for its reactivity, particularly in the context of its phosphorus analogues, which exhibit unique chemistry distinct from traditional aromatic compounds .

Synthesis Analysis

The synthesis of TPB and its derivatives has been achieved through various methods. One approach involves the cyclocondensation of acetylaromatic compounds followed by Ni0-catalyzed dehalogenation, which has been optimized to achieve a maximum yield of 85% using H2SO4 as a catalyst . Another method includes the design and synthesis of star-shaped TPB derivatives bonded to fluorene moieties, which are characterized by high decomposition temperatures and the ability to form glasses with significant glass transition temperatures . Additionally, TPB derivatives have been synthesized with lactone bridges, expanding the pi-conjugated system and resulting in a near-planar geometry .

Molecular Structure Analysis

The molecular structure of TPB is central to its properties and applications. X-ray crystallographic studies have revealed that TPB can adopt a near-planar geometry, which is crucial for its electronic properties . The structure of TPB derivatives has also been studied, showing that the geometry, optical, and electrochemical properties depend on the degree of conjugation and the nature of the linking bridge .

Chemical Reactions Analysis

TPB and its derivatives exhibit a range of chemical reactivities. For example, TPB can form monoanions when reacted with alkali metals, leading to various complexes with different properties . The reactivity of triphosphabenzenes, phosphorus analogues of TPB, has been categorized into sections describing different types of coordination and addition reactions, highlighting the versatility of TPB's chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of TPB derivatives are influenced by their molecular structure. Star-shaped TPB derivatives exhibit high fluorescence quantum yields and moderate hole mobility values, making them suitable for charge-transporting applications . The introduction of lactone bridges in TPB derivatives has been shown to affect their pi-conjugation and structural planarity . Furthermore, the interaction of TPB with transition metals, such as chromium, has been studied, revealing that the peripheral phenyl rings do not exhibit restricted rotation, which contrasts with other related complexes .

Scientific Research Applications

  • Electronic and Optical Properties

    • Star-shaped derivatives of 1,3,5-triphenylbenzene exhibit properties suitable for electronic applications, such as high decomposition temperatures and glass transition temperatures. They emit light in the deep blue region and show high fluorescence quantum yields, indicating potential uses in optoelectronic devices (Kukhta et al., 2015).
  • Thermodynamic Properties

    • A thermodynamic study of 1,3,5-triphenylbenzene revealed insights into its energetic stability and volatility, with implications for its use in materials science and chemical engineering (Silva, Santos, & Lima, 2010).
  • Synthesis Methods

    • Research has explored efficient synthesis methods for 1,3,5-triphenylbenzene, such as the use of ultrasound, which could streamline its production for various applications (Luo Dong-dong, 2011).
  • Liquid Crystal Research

    • Chiral and non-chiral derivatives of 1,3,5-triphenylbenzene have been studied for their potential in designing new discotic liquid crystals (Frackowiak & Scherowsky, 1997).
  • Crystal Structure Analysis

    • The crystal structure of 1,3,5-triphenylbenzene has been extensively studied, providing insights into its physical properties and potential applications in crystallography and materials science (Farag, 1954).
  • Organometallic Chemistry

    • The formation of tricarbonylchromium(0) complexes with 1,3,5-triphenylbenzene has been explored, contributing to the field of organometallic chemistry and its applications in catalysis and materials science (Mailvaganam et al., 1987).
  • Chemical Engineering and Polymer Science

    • Studies on the rapid growth of 1,3,5-triphenylbenzene crystals from solutions suggest applications in large-scale production for industries like scintillator materials for radiation detection (Zaitseva et al., 2010).
  • Electrochemical Sensing

    • 1,3,5-Triphenylbenzene derivatives have been used to construct electrochemical sensors for the detection of various cations or anions, indicating their potential in analytical chemistry and environmental monitoring (Kasprzak et al., 2021).
  • Organogelators and Molecular Recognition

    • Novel organogelators based on 1,3,5-triphenylbenzene have been synthesized, showing potential in fields like material science and pharmaceuticals for controlled release systems (He et al., 2010).

Future Directions

1,3,5-Triphenylbenzene has potential applications in various fields. For instance, it has been used as a photoluminescent chemo-sensor platform and supramolecular building block . It is likely that it should be possible to develop other highly selective and sensitive chemo-sensors by incorporating 1,3,5-Triphenylbenzene as the fluorophore unit .

properties

IUPAC Name

1,3,5-triphenylbenzene
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InChI

InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-18H
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InChI Key

SXWIAEOZZQADEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C24H18
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DSSTOX Substance ID

DTXSID9073917
Record name 1,1':3',1''-Terphenyl, 5'-phenyl-
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Molecular Weight

306.4 g/mol
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Physical Description

Light brown crystalline powder; [MSDSonline]
Record name 1,3,5-Triphenylbenzene
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Product Name

1,3,5-Triphenylbenzene

CAS RN

612-71-5
Record name 1,3,5-Triphenylbenzene
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Record name Triphenylbenzene
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Record name 1,1':3',1''-Terphenyl, 5'-phenyl-
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Record name 1,3,5-TRIPHENYLBENZENE
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Synthesis routes and methods

Procedure details

In a flask equipped with thermometer and reflux condenser, methanol (8.01 g, 250 mmol) and phenylacetylene (6.38 g, 62.5 mmol) were provided and heated to 40° C. Triphenylphosphine gold(I) methyl (14.8 mg, 31.2 μmol) and methanesulfonic acid (40.6 μl, 625 μmol) were then added in rapid succession. After a reaction time of 8 h, 99% of the phenylacetylene had been converted. The main products formed were α-methoxystyrene (selectivity (S)=61%) and acetophenone dimethyl ketal (S=20%). Subsequent acid-catalyzed reaction of the α-methoxystyrene by-produced 1-methoxy-1,3-diphenylbutadiene (as 1:1 cis/trans mixture, S=13%) acetophenone (S=4%) and 1,3,5-triphenylbenzene (S=2%).
[Compound]
Name
Triphenylphosphine gold(I) methyl
Quantity
14.8 mg
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40.6 μL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,850
Citations
YC Lin, DE Williams - Acta Crystallographica Section B: Structural …, 1975 - scripts.iucr.org
C24H18; orthorhombic, Pna2x; Z= 4; a--7.610 (2), b= 19.765 (2), c= 11.258 (2) A; Do--1" 22, Dc= 1.20 gcm-a. The parameters of the refined struc-ture differ from those reported …
Number of citations: 50 scripts.iucr.org
MAVR da Silva, LM Santos, LMSS Lima - The Journal of Chemical …, 2010 - Elsevier
The energetic study of 1,2,3-triphenylbenzene (1,2,3-TPhB) and 1,3,5-triphenylbenzene (1,3,5-TPhB) isomers was carried out by making use of the mini-bomb combustion calorimetry …
Number of citations: 18 www.sciencedirect.com
V Govindan, DJ Daniel, HJ Kim… - Materials Chemistry and …, 2019 - Elsevier
3,5-triphenylbenzene (TPB) crystal cylinders of 23 × 13 mm were successfully achieved out of an optimized unidirectional temperature gradient method. The Powder X-ray diffraction …
Number of citations: 18 www.sciencedirect.com
N Sinha, F Roelfes, A Hepp, C Mejuto, E Peris… - …, 2014 - ACS Publications
The metal-controlled self-assembly of nanometer-sized trinuclear cylinder-like assemblies is described. The 1,3,5-triphenylbenzene-derived trisimidazolium salt [1](PF 6 ) 3 reacts with …
Number of citations: 59 pubs.acs.org
NA Kukhta, D Volyniuk, L Peciulyte, J Ostrauskaite… - Dyes and …, 2015 - Elsevier
Three star-shaped derivatives of 1,3,5-triphenylbenzene bonded to fluorene moieties with various linking groups were designed and synthesized. The three dendritic compounds are …
Number of citations: 63 www.sciencedirect.com
MS Farag - Acta Crystallographica, 1954 - scripts.iucr.org
1.3. 5-Triphenylbenzene crystals are orthorhombic hemihedral, space group Pna2t, 7-47 X 19-66 X 11" 19 ha, M= 306-14,~= 1" 221 g. cm.-3, N----4. The structure was solved by trial-and…
Number of citations: 73 scripts.iucr.org
MI Yagofarov, SE Lapuk, TA Mukhametzyanov… - Journal of Molecular …, 2019 - Elsevier
Significant deviations were found between the solution enthalpy in benzene at 298.15 K and the fusion enthalpy at the melting temperature of 1,2,3,4-tetraphenylnaphthalene (3.9 ± 0.5 …
Number of citations: 20 www.sciencedirect.com
C Dai, L Zhong, W Wu, C Zeng, Y Deng, S Li - Solar RRL, 2022 - Wiley Online Library
Herein, three 1,3,5‐triphenylbenzene based porous conjugated polymers (PCPs) are designed for photochemical reduction of CO 2 in simulated flue gas in the mild gas−solid reaction …
Number of citations: 8 onlinelibrary.wiley.com
S Krieck, H Görls, M Westerhausen - Organometallics, 2010 - ACS Publications
Alkali metal stabilized monoanions of 1,3,5-triphenylbenzene can be obtained by various reactions starting from the alkali metal. Reduction of the Grignard compound [{(2,4,6-Ph 3 -C 6 …
Number of citations: 19 pubs.acs.org
AI Kosińska, MK Nisiewicz, AM Nowicka… - …, 2021 - Wiley Online Library
Two ferrocenylated organized molecules comprising 1,3,5‐triphenylbenzene (Fc‐1) or 2,4,6‐triphenyl‐1,3,5‐triazine skeletons (Fc‐2) were used for the first time as receptor layers for …

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